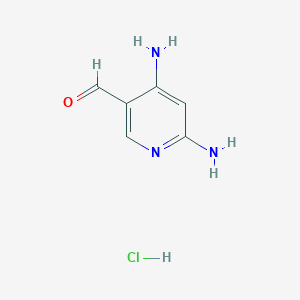
4,6-Diaminonicotinaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diaminonicotinaldehyde hydrochloride: is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol . It is a derivative of nicotinaldehyde, featuring amino groups at the 4 and 6 positions of the pyridine ring. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminonicotinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde as the starting material.
Amination: The nicotinaldehyde undergoes amination at the 4 and 6 positions using ammonia or other amine sources under controlled conditions.
Hydrochloride Formation: The resulting 4,6-diaminonicotinaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. The process includes:
Raw Material Handling: Nicotinaldehyde is handled in large quantities.
Reaction Control: The amination reaction is carefully controlled to ensure high yield and purity.
Purification: The final product is purified using crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diaminonicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Alkylated or acylated compounds.
Applications De Recherche Scientifique
4,6-Diaminonicotinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Diaminonicotinaldehyde hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins, modifying their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diaminoresorcinol: Another compound with amino groups at similar positions but on a different aromatic ring.
2,4-Diaminonicotinaldehyde: A compound with amino groups at the 2 and 4 positions of the pyridine ring.
Uniqueness
4,6-Diaminonicotinaldehyde hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
205313-04-8 |
|---|---|
Formule moléculaire |
C6H8ClN3O |
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
4,6-diaminopyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-5-1-6(8)9-2-4(5)3-10;/h1-3H,(H4,7,8,9);1H |
Clé InChI |
LIECCSZBKUJTGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1N)C=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


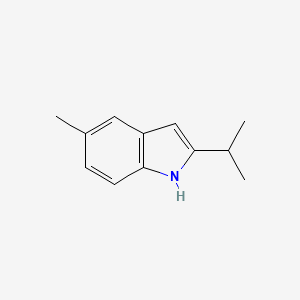
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)
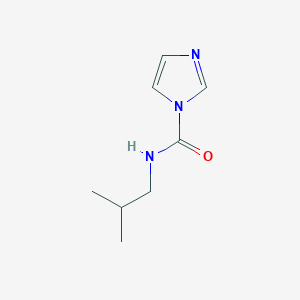
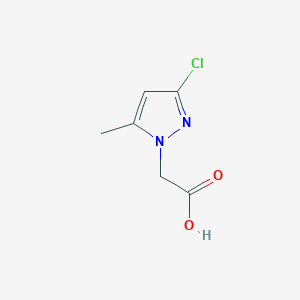
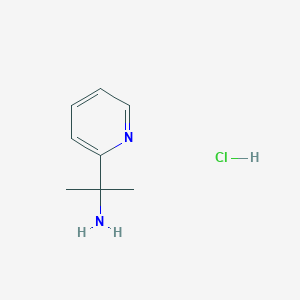
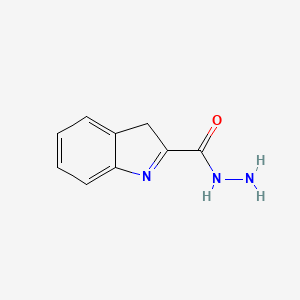
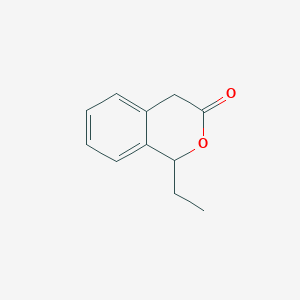
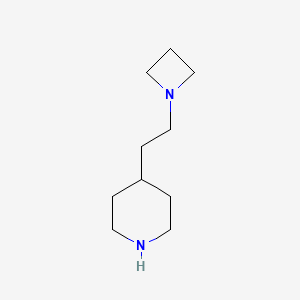
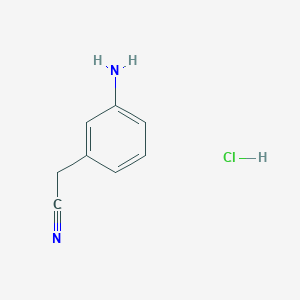
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
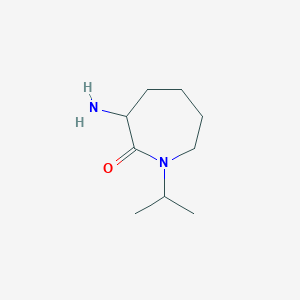
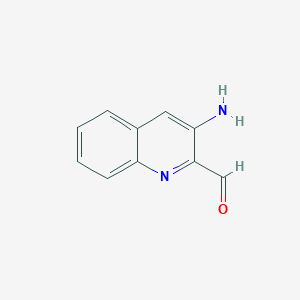
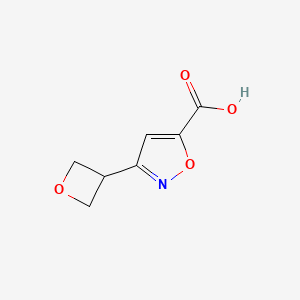
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
